molecular formula C14H15ClN4 B2963576 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1338664-16-6

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2963576
CAS No.: 1338664-16-6
M. Wt: 274.75
InChI Key: XJFZDIDRRLWZBU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridazine core, a heteroaromatic ring with two adjacent nitrogen atoms, which is linked to a 2-chlorophenyl group and a piperazine ring. Piperazine is a common feature in bioactive molecules, often serving as a spacer or pharmacophore that contributes to binding affinity at biological targets. Compounds with this specific scaffold are part of ongoing investigations into novel therapeutic agents . While the specific biological data for this compound is not fully established, research on highly similar pyridazine-piperazine hybrids has revealed significant potential. Structural analogs have been identified as potent, selective, reversible, and competitive inhibitors of the monoamine oxidase-B (MAO-B) enzyme . For instance, one study on pyridazinone derivatives containing a pendant piperazine moiety reported compounds with IC50 values in the nanomolar range and high selectivity for MAO-B over MAO-A . This mechanism is highly relevant for research focused on neurodegenerative diseases such as Alzheimer's disease . Furthermore, pyridazine and piperazine-based molecular frameworks are frequently explored for a wide spectrum of other pharmacological activities, including anti-inflammatory and analgesic effects . This compound is intended for research use only in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(2-chlorophenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZDIDRRLWZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 3-(2-chlorophenyl)pyridazine. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine is a pyridazine derivative with a chlorophenyl group at the 3-position and a piperazine moiety at the 6-position of the pyridazine ring. Research indicates that derivatives of this compound have significant biological activities, especially in pharmacology. These derivatives have demonstrated promising results as anti-proliferative agents, with some showing inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential uses in treating neurodegenerative diseases and other conditions where cholinergic signaling is disrupted.

Scientific Research Applications

The applications of this compound are primarily in medicinal chemistry. Its derivatives are being explored for use as:

  • Neuroprotective Agents These compounds target cholinergic pathways for treating Alzheimer's disease and other neurodegenerative conditions.
  • Anti-proliferative agents Some derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase.
  • Treatment of conditions where cholinergic signaling is disrupted Molecular docking studies suggest that this compound can effectively bind to acetylcholinesterase, potentially leading to enhanced cholinergic signaling.

Interaction studies have focused on its binding affinities with various biological targets, particularly enzymes involved in neurotransmission. Molecular docking studies suggest that this compound can effectively bind to acetylcholinesterase, potentially enhancing cholinergic signaling. Additionally, its interactions with other receptors may elucidate pathways for therapeutic interventions.

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
6-(4-Chlorophenyl)-3(2H)-pyridazinonePyridazinone core with a chlorophenyl groupExhibits strong anti-cholinesterase activity
6-(4-Fluorophenyl)-3(2H)-pyridazinoneSimilar structure with fluorine substitutionPotentially different pharmacokinetics due to fluorine
4-(3-Trifluoromethylphenyl)-piperazinonePiperazine linked to a trifluoromethylphenylEnhanced lipophilicity affecting bioavailability

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylpiperazine Derivatives

  • 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one (): This compound replaces the 2-chlorophenyl group with a 4-chlorophenyl substituent and introduces a ketone oxygen at position 3. Additionally, the pyridazinone moiety increases hydrogen-bonding capacity, which could improve target binding but reduce lipophilicity .
  • 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Here, the phenyl group is fluorinated at the ortho position. The chlorine at position 3 on pyridazine may enhance electrophilicity, influencing reactivity in further derivatization .

Heteroaromatic Piperazine Substitutions

  • 3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW069a) ():
    The piperazine is substituted with a pyrimidin-2-yl group, introducing nitrogen-rich heteroaromaticity. This modification likely enhances interactions with purine-binding enzymes or kinases, suggesting distinct target selectivity compared to phenyl-substituted analogs .

Modifications on the Pyridazine Core

Pyridazinone Derivatives

  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (): The ketone oxygen at position 3 creates a pyridazinone scaffold, increasing polarity and hydrogen-bond donor capacity. This may improve solubility but reduce blood-brain barrier penetration compared to the non-oxidized pyridazine .

Bicyclic Systems

  • 6-(Piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazines ():
    Fusion of pyridazine with an imidazole ring creates a planar bicyclic system. This structural rigidity may limit conformational flexibility, affecting binding to dynamic active sites but improving thermal stability .

Functional Group Additions

  • Sulfonyl and Amide Derivatives (): Compounds like 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine feature sulfonyl groups on piperazine.

Purine-Based Analogs

  • 6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (): Replacing pyridazine with a purine core introduces additional nitrogen atoms and a larger aromatic system. Purines often exhibit higher affinity for adenosine receptors, suggesting divergent therapeutic applications compared to pyridazine derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Pyridazine Substituent Piperazine Substituent Key Functional Groups Melting Point (°C) Reference
3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine 3-(2-ClPh) Piperazine None N/A
6-(4-(4-ClPh)piperazin-1-yl)pyridazin-3(2H)-one 3(2H)-one 4-(4-ClPh)piperazine Ketone N/A
3-Cl-6-[4-(2-FPh)piperazinyl]pyridazine 3-Cl 4-(2-FPh)piperazine Chlorine N/A
MW069a 3-Ph, 4-Pyridin-4-yl 4-(Pyrimidin-2-yl)piperazine Pyrimidine N/A
Compound 29 (Purine derivative) 8-(2-ClPh), 9-(4-ClPh) 4-Acetylpiperazine Acetyl 189–190

Biological Activity

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine is a compound of interest due to its diverse biological activities. Pyridazine derivatives, including this compound, have been extensively studied for their pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure

The compound this compound features a pyridazine ring substituted with a piperazine moiety and a chlorophenyl group. The structural formula can be represented as follows:

C13H14ClN3\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_3

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyridazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Anticancer Properties

Several studies have reported the anticancer potential of pyridazine derivatives. For example, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. One study demonstrated that specific pyridazinone derivatives induced apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may also possess similar anticancer activities.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine compounds are well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study found that certain pyridazine derivatives effectively reduced inflammation in animal models by inhibiting COX-1 and COX-2 activities .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Data Table: Biological Activities of Pyridazine Derivatives

Activity TypeReference StudyIC50 ValueTarget Organism/Cell Type
AntimicrobialÖzdemir et al., 201932 µg/mLS. aureus
AnticancerBouchmaa et al., 2019IC50 = 5 µMCancer cell lines
Anti-inflammatoryBoukharsa et al., 2021IC50 = 10 µMInflammatory models

Case Studies

  • Antimicrobial Evaluation : A study conducted by Özdemir et al. (2019) tested various pyridazine derivatives against common bacterial pathogens. The findings indicated that compounds with similar structures exhibited significant antibacterial activity, with some achieving MIC values as low as 16 µg/mL against E. coli.
  • Anticancer Mechanism : In research by Bouchmaa et al. (2019), pyridazinone derivatives were shown to induce apoptosis in breast cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability.

Q & A

Q. What are the standard synthetic routes for 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are introduced at the 6-position of pyridazine through reactions under reflux conditions with polar aprotic solvents (e.g., DMF, DMSO). Yield optimization often involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of piperazine), reaction time (12–24 hours), and temperature (80–120°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regioselectivity and substitution patterns. For instance, aromatic protons in the 2-chlorophenyl group appear as a multiplet at δ 7.45–7.57 ppm, while piperazine protons resonate as broad singlets (δ 3.60–3.92 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 517.4 [M+1] for related analogs) .
  • HPLC : Ensures purity (>99% at retention times ~20 minutes) using C18 columns and acetonitrile/water mobile phases .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Receptor binding studies (e.g., radioligand displacement for serotonin/dopamine receptors).
  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) using fluorescence/absorbance-based readouts.
  • Cellular viability assays (MTT, ATP-lite) to assess cytotoxicity in cancer/primary cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction (employing SHELX programs) determines bond lengths, angles, and intermolecular interactions. For example, piperazine rings in related pyridazines adopt chair conformations, with Cl-phenyl groups showing dihedral angles of 15–30° relative to the pyridazine plane. Disordered solvent molecules require refinement with restraints (e.g., ISOR, DELU in SHELXL) .

Q. What strategies address contradictory pharmacological data between in vitro and in vivo models?

  • Metabolic stability assays (e.g., microsomal incubation) to identify rapid clearance.
  • Pharmacokinetic profiling (Cmax, T1/2) in rodent models.
  • Prodrug derivatization (e.g., esterification of polar groups) to improve bioavailability. Discrepancies may arise from poor membrane permeability or off-target effects, requiring structural modifications (e.g., substituent tuning at the piperazine N-position) .

Q. How can computational methods guide SAR studies for this scaffold?

  • Docking simulations (AutoDock, Glide) predict binding modes to target receptors (e.g., 5-HT2A).
  • QSAR models correlate substituent electronic properties (Hammett σ) with activity.
  • MD simulations assess dynamic interactions (e.g., hydrogen bonding with Asp155 in kinase targets) .

Q. What experimental designs mitigate synthetic byproducts in piperazine-containing analogs?

  • Temperature control : Lowering reaction temperatures (<80°C) reduces N-alkylation side products.
  • Protecting groups : Boc-protected piperazine prevents unwanted ring-opening.
  • HPLC-MS monitoring : Identifies intermediates (e.g., chlorinated impurities) for real-time optimization .

Q. How are safety and handling protocols established for lab-scale use?

  • GHS compliance : Review SDS for hazard classification (e.g., acute toxicity, skin irritation).
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., with NaHCO3 or HCl) .

Data Analysis and Reproducibility

Q. How should researchers validate purity claims from different suppliers?

Cross-validate via:

  • Independent HPLC analysis (retention time matching with in-house standards).
  • 1H NMR spiking experiments to detect contaminants.
  • Elemental analysis (C, H, N) for ±0.4% deviation .

Q. What statistical approaches resolve batch-to-batch variability in biological assays?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Grubbs’ test to identify outliers in IC50/EC50 datasets.
  • Power analysis to determine sample sizes ensuring ≥80% statistical power .

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